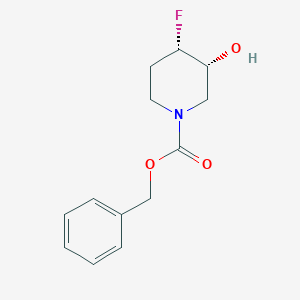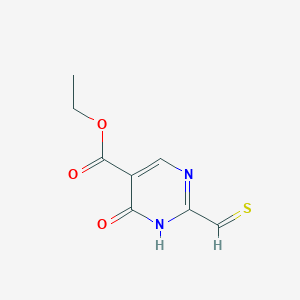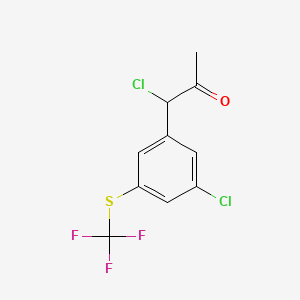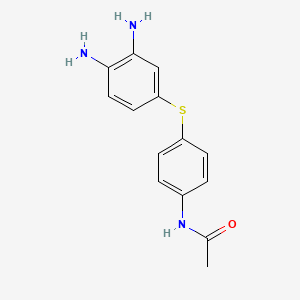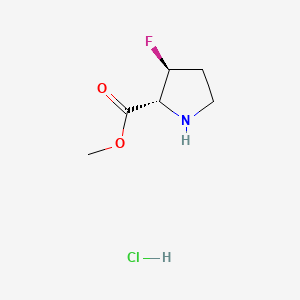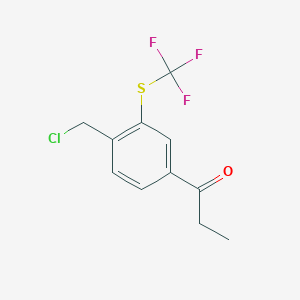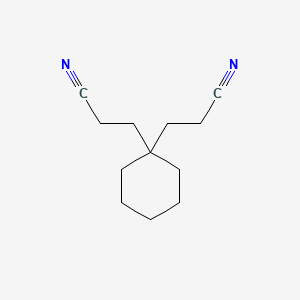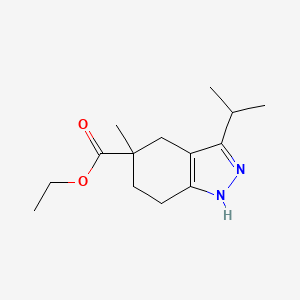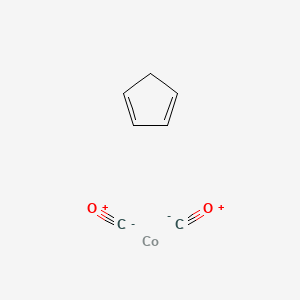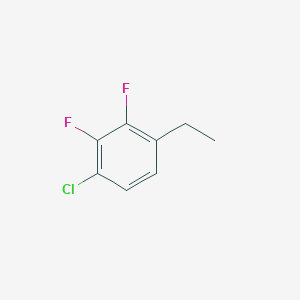![molecular formula C18H17IN2O3 B14037905 tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate: is a complex organic compound that features a tert-butyl ester group, a pyrrolopyridine moiety, and an iodobenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate typically involves multiple steps:
Formation of the Pyrrolopyridine Moiety: This step involves the construction of the pyrrolopyridine ring system, which can be achieved through cyclization reactions.
Introduction of the Iodobenzoate Group: The iodobenzoate group is introduced via a substitution reaction, where an appropriate iodinating reagent is used.
Esterification: The final step involves the esterification of the benzoic acid derivative with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can target the iodobenzoate group, potentially converting the iodine to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolopyridine ring.
Reduction: Reduced forms of the iodobenzoate group.
Substitution: Substituted benzoate derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
In biological research, this compound can be used to study the interactions of pyrrolopyridine derivatives with biological targets. It may serve as a probe in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown promise in the development of anti-cancer and anti-inflammatory drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate involves its interaction with specific molecular targets. The pyrrolopyridine moiety can bind to enzymes or receptors, modulating their activity. The iodobenzoate group may facilitate the compound’s entry into cells or its binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-chlorobenzoate
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate
Uniqueness
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17IN2O3 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
tert-butyl 4-iodo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C18H17IN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21) |
InChI Key |
ZLQCJUPEPDQFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


